REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH:6]=[CH:5][CH2:4][CH:3]=1.Cl[C:9](=[CH2:12])[C:10]#N.[C:13]1([CH:20]=[CH:19][C:17]([OH:18])=[CH:16][CH:15]=1)[OH:14]>>[CH3:1][C:2]12[CH2:12][CH2:9][CH:5]([CH:6]=[CH:7]1)[C:4](=[O:14])[CH2:3]2.[CH3:1][C:19]12[CH2:10][CH2:9][CH:15]([CH:13]=[CH:20]1)[CH2:16][C:17]2=[O:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(C#N)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The raw product was distilled at 60° to 65° C./0.13 millibars
|
Type
|
ADDITION
|
Details
|
The mixture was hereafter poured on ice
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
with pentane and separation by chromatography on a silica gel column
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12CC(C(C=C1)CC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
CC12C(CC(C=C1)CC2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |